4-Methyl-decahydroquinoline

Description

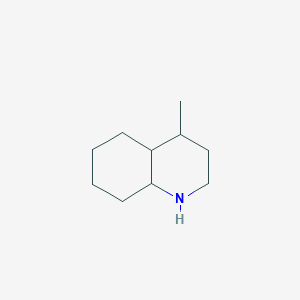

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h8-11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBVRISDNZUAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2C1CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical and Conformational Aspects of Methyl Decahydroquinolines

Configurational Isomerism: cis- and trans-Ring Fusions

The fusion of the two six-membered rings in the decahydroquinoline (B1201275) scaffold can result in two distinct diastereomers: cis-fused and trans-fused. chemistrysteps.com These are configurational isomers, meaning they cannot be interconverted without breaking and reforming chemical bonds. edubull.comchemistrysteps.com The stereochemical relationship is determined by the relative orientation of the hydrogen atoms at the bridgehead carbons (C4a and C8a).

The presence of the methyl group at the C4 position introduces another stereocenter. Consequently, for 4-methyl-decahydroquinoline, several stereoisomers are possible, including enantiomeric pairs for both the cis and trans configurations. sydney.edu.aumasterorganicchemistry.com The total number of possible stereoisomers for a molecule with n stereogenic elements can be up to 2n. masterorganicchemistry.com

The relative stability of the cis and trans isomers in decalin (the carbocyclic analogue) has been extensively studied, with the trans isomer being thermodynamically more stable by approximately 2.7 kcal/mol due to the absence of gauche-butane interactions present in the cis form. yale.edu This preference for the trans-fused system is a critical consideration in the synthesis and conformational analysis of substituted decahydroquinolines. While the trans-fused ring system is rigid and cannot undergo ring flipping, the cis-fused isomer is conformationally mobile. chemistrysteps.comyale.edu

| Isomer Type | Bridgehead H-Atoms | Interconversion | Key Feature |

| cis-Decahydroquinoline (B84933) | Same side | Possible via ring flip | Conformationally flexible |

| trans-Decahydroquinoline (B8913) | Opposite sides | Not possible (rigid) | Thermodynamically more stable |

Strategies for Stereochemical Control in Synthesis

Achieving stereochemical control is a primary challenge in the synthesis of complex molecules like this compound. Chemists employ various strategies to selectively form the desired stereoisomer, influencing both the ring fusion (cis/trans) and the orientation of substituents.

Diastereoselectivity in the synthesis of decahydroquinolines often focuses on controlling the ring-fusion stereochemistry. The choice of reaction conditions and synthetic strategy can favor the formation of either the cis or trans isomer. For instance, catalytic hydrogenation of a quinoline (B57606) precursor often leads to the thermodynamically favored trans-fused product under equilibrating conditions, while other methods might yield the kinetically controlled cis-isomer.

Intramolecular reactions, such as the Diels-Alder cycloaddition, are powerful tools for constructing the bicyclic core. The stereochemistry of the starting materials in these reactions can directly translate to the stereochemistry of the product, often favoring cis-ring fusions. nih.gov For example, a diastereoselective approach to a substituted cis-decahydroquinoline was achieved using a Knoevenagel condensation followed by an intramolecular lactam formation, where the stereochemistry was governed by the cis-substitution of the initial cyclohexene (B86901) ring. nih.gov

To synthesize a single enantiomer of this compound, asymmetric synthesis methods are required. These methods utilize chiral catalysts, auxiliaries, or starting materials to introduce a bias for the formation of one enantiomer over the other.

One common approach involves the asymmetric reduction of a prochiral quinoline or dihydroquinoline precursor. Chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium complexed with chiral ligands, can facilitate hydrogenation with high enantioselectivity. Another strategy is the use of stereoselective conjugate additions. For example, the synthesis of certain decahydroquinoline alkaloids has been achieved through a Michael-type conjugate addition reaction, which can establish key stereocenters in a controlled manner. mdpi.com

Epimerization is the change in the configuration at one of several stereogenic centers in a molecule. In the context of this compound, this could involve the inversion of the stereocenter at C4 or at the bridgehead carbons. This process can be undesirable as it leads to a mixture of diastereomers.

Epimerization often occurs under conditions that allow for the formation of a planar, achiral intermediate, such as an enol or enamine. nih.gov For instance, during the synthesis of a substituted cis-decahydroquinoline, significant epimerization to the more stable trans-isomer was observed. This was hypothesized to occur through tautomerization to an enamine intermediate. nih.gov

Controlling such processes is crucial. Strategies to minimize epimerization include:

Lowering Reaction Temperatures: Reducing thermal energy can prevent the system from overcoming the activation barrier for epimerization.

Choice of Reagents and Catalysts: Using non-equilibrating conditions or catalysts that favor the kinetic product can suppress isomerization.

Use of Additives: In one study, the addition of 4 Å molecular sieves helped to reduce the amount of the undesired trans-product by limiting the formation of the enamine intermediate responsible for epimerization. nih.gov

Post-synthesis Equilibration: In some cases, an undesired isomer can be intentionally epimerized to the more stable, desired isomer. For instance, a cis-siladecalin (a silicon-containing analogue) was selectively synthesized and then equilibrated to the thermodynamically more stable trans-isomer. osti.gov

Conformational Analysis of Saturated Decahydroquinoline Systems

The three-dimensional shape, or conformation, of this compound is determined by the chair-like arrangements of its two fused rings. The trans-isomer is locked into a rigid double-chair conformation. In contrast, the cis-isomer is flexible and can exist in two distinct double-chair conformations that can interconvert through a process known as ring flipping. chemistrysteps.comyale.edu

The placement of a methyl group at the C4 position has a profound impact on the conformational preferences of the molecule, particularly in the flexible cis-isomer. The methyl group can occupy either an axial or an equatorial position.

In general, substituents on a cyclohexane (B81311) ring prefer to be in the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. This principle extends to the decahydroquinoline system. For a cis-fused this compound, the conformational equilibrium will favor the conformer where the C4-methyl group is in an equatorial orientation. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these conformational equilibria. By analyzing chemical shifts and coupling constants at various temperatures, researchers can determine the preferred conformation and quantify the energy difference between conformers. rsc.org For example, studies on cis-decahydroisoquinoline (an isomer of decahydroquinoline) have shown that conformational equilibria can be precisely measured using 13C NMR at low temperatures. rsc.org The presence and orientation of the methyl group at C4 will significantly influence the chemical shifts of nearby carbon and hydrogen atoms, providing clear evidence for its preferred conformational state.

Conformational Heterogeneity and Preferred Conformations

The conformational landscape of this compound is characterized by the existence of multiple stereoisomers and, for each, a variety of interconverting chair and boat conformations of the fused ring system. The relative stability of these conformers is dictated by a complex interplay of steric and electronic factors.

For the cis-isomer of this compound, the molecule can exist in two principal chair-chair conformations that are in equilibrium. Extensive studies utilizing variable temperature 13C and 1H nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the preferred conformations of C-methyldecahydroquinolines. rsc.orgrsc.org Research has established that the conformational preference for a methyl group at the C-4 position of cis-decahydroquinoline to occupy an equatorial orientation is similar to that observed for a methyl group in a simple cyclohexane ring. rsc.orgrsc.org This preference is driven by the minimization of steric strain, specifically the avoidance of unfavorable 1,3-diaxial interactions that would occur if the methyl group were in an axial position.

The two primary chair conformations of cis-4-Methyl-decahydroquinoline are in a dynamic equilibrium. In one conformation, the methyl group is in an equatorial position, which is the more stable and, therefore, the preferred conformation. In the other, accessible through ring inversion, the methyl group occupies a higher-energy axial position. The relative population of these two conformers is dependent on the energy difference between them.

For the trans-isomer of this compound, the fused ring system is more rigid, and the conformational flexibility is significantly reduced compared to the cis-isomer. The preferred conformation is one where both rings are in a chair form, and the methyl group at the C-4 position preferentially occupies an equatorial position to minimize steric interactions.

Table 1: Predicted Conformational Preferences of this compound Isomers

| Isomer | Most Stable Conformation | Primary Reason for Stability |

| cis-4-Methyl-decahydroquinoline | Chair-chair with equatorial methyl group | Minimization of 1,3-diaxial steric strain |

| trans-4-Methyl-decahydroquinoline | Chair-chair with equatorial methyl group | Reduced conformational flexibility and minimization of steric interactions |

Interconversion Barriers and Dynamics

The primary conformational change in cis-4-Methyl-decahydroquinoline is the ring inversion of the cyclohexane and piperidine (B6355638) rings, which leads to the interconversion of the equatorial and axial positions of the methyl group. The energy barrier for this process is influenced by the torsional and steric strains in the transition state.

Variable-temperature NMR spectroscopy is a powerful technique for studying the dynamics of conformational interconversion. rsc.orgrsc.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature, at which the signals for the different conformers merge. From this data, the free energy of activation (ΔG‡) for the interconversion process can be calculated.

Although specific experimental values for the interconversion barriers in this compound are not explicitly detailed in the available literature, the similarity of the conformational behavior of the C-4 methyl group to that in cyclohexane allows for an estimation of these barriers. The energy barrier to ring inversion in cyclohexane is a well-known value, and it is expected that the barrier for the corresponding process in cis-4-Methyl-decahydroquinoline would be of a similar magnitude.

Computational chemistry methods, such as density functional theory (DFT) and ab initio calculations, can also be employed to model the conformational energy landscape and to calculate the transition state energies and, consequently, the interconversion barriers. Such studies would provide valuable quantitative insights into the dynamics of this compound.

Table 2: Estimated Energetic Parameters for Conformational Interconversion

| Process | Compound Analogy | Estimated Parameter | Significance |

| Ring Inversion | Cyclohexane | ΔG‡ ~10-11 kcal/mol | Dictates the rate of interconversion between chair conformers. |

| Equatorial-Axial Methyl Flip | cis-4-Methyl-decahydroquinoline | ΔG° ~1.7 kcal/mol | Determines the equilibrium population of the two primary conformers. |

It is important to note that the values in Table 2 are estimations based on analogous systems and a comprehensive experimental and computational investigation would be necessary to determine the precise energetic parameters for this compound.

Advanced Spectroscopic and Computational Analysis in Methyl Decahydroquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment Beyond Basic Identification

NMR spectroscopy is a cornerstone technique for determining the detailed structure of 4-methyl-decahydroquinoline isomers in solution. It provides critical data on the connectivity, configuration, and dynamic conformational behavior of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the stereochemistry of this compound. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a wealth of information about the local electronic environment and spatial orientation of atoms.

For decahydroquinoline (B1201275) systems, the molecule exists as a fusion of two cyclohexane-like rings, which can adopt various chair and boat conformations. The introduction of a methyl group at the C-4 position further complicates the stereochemical landscape, leading to multiple possible isomers (e.g., cis- and trans-fused rings) and conformers (with the methyl group in an axial or equatorial position).

Studies on C-methyl-substituted decahydroquinolines have shown that the conformational preference of a methyl group at the C-4 position in a cis-fused decahydroquinoline is similar to that of a methyl group in a simple cyclohexane (B81311) ring. nih.gov This means the conformer with the C-4 methyl group in an equatorial position is significantly favored due to reduced steric strain compared to the axial orientation. nih.gov The relative stereochemistry can be deduced by analyzing the coupling constants of the protons attached to the stereogenic centers and by observing the chemical shifts, which are highly sensitive to the local geometry. For instance, an axial proton typically resonates at a higher field (lower ppm) than its equatorial counterpart.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Conformers Note: These are representative values illustrating expected trends. Actual values can vary with solvent and specific isomer.

| Position | Group Orientation | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Observations |

|---|---|---|---|---|

| 4-CH₃ | Equatorial | ~0.9 - 1.0 | ~20 - 23 | More stable, lower steric hindrance. |

| 4-CH₃ | Axial | ~1.1 - 1.2 | ~17 - 20 | Less stable due to 1,3-diaxial interactions. |

| H-4 | Axial | ~1.0 - 1.4 | ~30 - 35 | Shows large (axial-axial) J-couplings. |

| H-4 | Equatorial | ~1.6 - 1.9 | ~30 - 35 | Shows smaller (axial-equatorial, equatorial-equatorial) J-couplings. |

While ¹H and ¹³C NMR provide foundational data, advanced two-dimensional (2D) NMR techniques are necessary for unambiguous conformational assignment. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. acdlabs.comlibretexts.org These experiments detect correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. acdlabs.comlibretexts.org

For this compound, a NOESY or ROESY spectrum can definitively establish the orientation of the methyl group.

Axial Methyl Group: Strong NOE cross-peaks would be observed between the protons of the axial methyl group and the other axial protons on the same side of the ring system (e.g., at the C-2 and C-10 positions).

Equatorial Methyl Group: NOE correlations would be seen between the equatorial methyl protons and nearby equatorial and axial protons (e.g., at C-3 and C-5).

These through-space correlations provide clear, visual evidence of the molecule's 3D shape in solution and allow for the differentiation between subtle conformational variations that might not be evident from chemical shifts and coupling constants alone. columbia.eduresearchgate.net

X-ray Crystallography for Unambiguous Absolute Configuration Determination

While NMR spectroscopy provides excellent structural information in solution, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. libretexts.org This technique can precisely determine bond lengths, bond angles, and, most importantly, the absolute configuration of all stereogenic centers in a chiral molecule. libretexts.orgresearchgate.net

For a molecule with multiple chiral centers like this compound, determining the relative and absolute stereochemistry is crucial. X-ray diffraction analysis of a suitable single crystal provides a definitive 3D model of the molecule, confirming the cis or trans nature of the ring fusion and the exact spatial orientation of the methyl group. The determination of the absolute configuration is achieved through the analysis of anomalous dispersion effects, which requires high-quality crystal data. nih.gov Although obtaining crystals suitable for analysis can be challenging, the resulting structural data is considered unequivocal proof of the molecule's stereochemistry. acdlabs.com

Molecular Modeling and Theoretical Studies

Computational chemistry provides powerful tools to complement experimental data from NMR and X-ray crystallography. Theoretical studies allow for the exploration of molecular properties that can be difficult to measure directly, such as the relative stabilities of different isomers and the energetic barriers between conformations.

Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can be used to calculate the ground-state energies of the various stereoisomers of this compound. By comparing the calculated energies, researchers can predict the relative thermodynamic stabilities of the isomers. For instance, calculations typically show that trans-decahydroquinoline (B8913) is more stable than its cis counterpart due to lower ring strain.

These computational methods can generate a detailed energetic landscape, mapping out the energy changes as the molecule transitions between different conformations. This allows for the identification of the lowest-energy (most stable) conformers and the transition states that connect them, providing a deeper understanding of the molecule's dynamic behavior.

Molecular modeling is particularly useful for analyzing the conformational preferences of the methyl group at the C-4 position. By performing a conformational search, where the energy of the molecule is calculated for various rotations around key single bonds, the most stable arrangement can be identified.

These calculations consistently predict that the equatorial orientation of the methyl group is significantly lower in energy than the axial orientation due to the avoidance of unfavorable 1,3-diaxial steric interactions. The calculated energy difference between the equatorial and axial conformers can be used to predict their equilibrium populations, which can then be compared with experimental data obtained from variable-temperature NMR studies.

Table 2: Representative Calculated Relative Energies for this compound Conformers Note: Values are illustrative and depend on the level of theory and computational model used.

| Isomer/Conformer | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| trans-(4-equatorial-CH₃) | 0.00 (Reference) | Most Stable |

| cis-(4-equatorial-CH₃) | ~2.5 - 3.0 | Less stable than trans |

| cis-(4-axial-CH₃) | ~4.2 - 4.8 | Unstable (High Energy) |

Simulation of Spectroscopic Properties

In the contemporary landscape of chemical research, computational methods serve as a powerful adjunct to experimental techniques for the structural elucidation of complex molecules. The simulation of spectroscopic properties, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, has become an indispensable tool for confirming molecular structures, assigning experimental signals, and understanding the electronic and vibrational characteristics of compounds. For this compound, a molecule with multiple stereoisomers, computational modeling is crucial for differentiating between possible conformations and assigning their unique spectral signatures.

The primary theoretical framework for these simulations is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. Methodologies such as DFT have been successfully applied to various quinoline (B57606) derivatives to predict their spectroscopic properties with a high degree of correlation to experimental data.

Theoretical Approach

The simulation of spectroscopic properties for this compound typically begins with the optimization of the molecule's geometry. This process involves finding the lowest energy conformation of the molecule, which is the most likely structure to be observed experimentally. Given the conformational flexibility of the decahydroquinoline ring system and the presence of a methyl substituent, multiple stereoisomers (cis and trans) and their respective conformers (e.g., chair-chair, chair-boat) must be considered.

Once the optimized geometries are obtained, the spectroscopic properties are calculated. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the isotropic magnetic shielding tensors of the nuclei. These shielding tensors are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For IR spectra, the simulation involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalization of this matrix provides the vibrational modes and their frequencies. Due to the inherent approximations in the theoretical models, the calculated frequencies are often systematically higher than the experimental values. To correct for this, a scaling factor is commonly applied to the computed frequencies.

Computational Details

The accuracy of the simulated spectra is highly dependent on the chosen level of theory and basis set. For molecules like this compound, a common and effective approach involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional combines the strengths of both Hartree-Fock theory and DFT.

The choice of basis set is also critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently employed. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electron distribution, particularly for atoms with lone pairs like nitrogen, and for calculating properties like chemical shifts and vibrational frequencies.

Solvent effects can also be incorporated into the simulations, as they can significantly influence spectroscopic properties. The Polarizable Continuum Model (PCM) is a common method for approximating the effect of a solvent by treating it as a continuous dielectric medium.

Simulated Spectroscopic Data

The output of these computational simulations provides a wealth of information that can be directly compared with experimental data.

Simulated ¹³C and ¹H NMR Chemical Shifts: The calculated chemical shifts for each carbon and hydrogen atom in this compound allow for the direct assignment of peaks in the experimental NMR spectra. This is particularly valuable for complex regions of the spectrum where signals may overlap. The following table provides a hypothetical example of simulated NMR data for a specific isomer of this compound.

| Atom | Simulated ¹³C Chemical Shift (ppm) | Simulated ¹H Chemical Shift (ppm) |

|---|---|---|

| C2 | 48.5 | 2.95 (eq), 2.60 (ax) |

| C3 | 25.1 | 1.80 (eq), 1.35 (ax) |

| C4 | 32.8 | 1.95 |

| C4-CH₃ | 21.2 | 0.95 |

| C4a | 58.9 | 2.10 |

| C5 | 26.3 | 1.75 (eq), 1.25 (ax) |

| C6 | 25.8 | 1.65 (eq), 1.15 (ax) |

| C7 | 26.1 | 1.70 (eq), 1.20 (ax) |

| C8 | 34.2 | 1.85 (eq), 1.40 (ax) |

| C8a | 52.3 | 2.75 |

Simulated IR Vibrational Frequencies: The calculated IR spectrum provides information about the vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or rocking of chemical bonds. By comparing the simulated spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode. The table below presents a selection of predicted vibrational frequencies for this compound and their assignments.

| Simulated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3350 | N-H Stretch |

| 2925 | C-H Asymmetric Stretch (CH₂) |

| 2855 | C-H Symmetric Stretch (CH₂) |

| 1450 | C-H Scissoring (CH₂) |

| 1375 | C-H Bending (CH₃) |

| 1250 | C-N Stretch |

| 1100 | C-C Stretch |

Applications of Methyl Decahydroquinoline As a Synthetic Scaffold in Complex Molecule Synthesis

Building Block for Natural Product Total Synthesis

The strategic application of the 4-methyl-decahydroquinoline skeleton has been pivotal in the successful total synthesis of several classes of alkaloids, each presenting unique synthetic challenges. Its pre-defined stereochemistry and functional group handles allow for convergent and efficient synthetic routes.

The Lycopodium alkaloids are a large family of structurally complex natural products characterized by their intricate polycyclic frameworks. The this compound unit often serves as a key starting point for the construction of these challenging targets.

Cermizine B: The total synthesis of (±)-cermizine B has been achieved through a practical, nine-step sequence. A key step in this synthesis involves a highly diastereoselective 1,4-addition of 2-picoline to methyl 4-methyl-6-oxocyclohex-1-ene-1-carboxylate, which sets the stage for the formation of the characteristic decahydroquinoline (B1201275) core of cermizine B. acs.orgnih.gov This is followed by a Krapcho decarboxylation and a double reductive amination that facilitates ring closure and dearomatization of the pyridine (B92270) ring, ultimately yielding the target molecule. acs.orgnih.gov A protecting-group-free synthesis of (−)-cermizine B has also been developed, highlighting the efficiency of using stereoconvergent cyclocondensation reactions to generate the enantiopure cis-decahydroquinoline (B84933) core. acs.org

Senepodine F: The first asymmetric total synthesis of senepodine F, which features a decahydroquinoline ring system, has been accomplished. researchgate.netnih.gov A key strategic element in this synthesis is an organocatalytic asymmetric Diels-Alder reaction to construct a multisubstituted nitrogen-containing heterocycle, which serves as a precursor to the decahydroquinoline core. researchgate.netnih.gov This synthesis also led to the stereochemical reassignment of the decahydroquinoline ring of the natural product. researchgate.netnih.gov

Lycoposerramine Z: A concise synthesis of the Lycopodium alkaloid lycoposerramine Z has been reported, which hinges on a one-pot organocatalyzed Michael reaction followed by a domino Robinson annulation/intramolecular aza-Michael reaction. nih.gov This sequence efficiently generates enantiopure cis-decahydroquinolines, which are key intermediates in the synthesis of (+)-Lycoposerramine Z. nih.govorganic-chemistry.org

| Lycopodium Alkaloid | Key Synthetic Strategy Involving Decahydroquinoline Core | Reference(s) |

| Cermizine B | Diastereoselective 1,4-addition to a 4-methyl-6-oxocyclohex-1-ene-1-carboxylate derivative followed by double reductive amination. | acs.orgnih.gov |

| Senepodine F | Organocatalytic asymmetric Diels-Alder reaction to form a precursor to the decahydroquinoline ring system. | researchgate.netnih.gov |

| Lycoposerramine Z | One-pot organocatalyzed Michael reaction and domino Robinson annulation/intramolecular aza-Michael reaction to construct the enantiopure cis-decahydroquinoline core. | nih.govorganic-chemistry.org |

Dendrobatid alkaloids, isolated from the skin of poison frogs, are a diverse group of lipophilic alkaloids, many of which are based on the decahydroquinoline skeleton. The this compound moiety is a common structural feature in this family.

Pumiliotoxin C / cis-195A: The total synthesis of (±)-pumiliotoxin C (also known as cis-195A) has been achieved through various strategies. One efficient approach involves a four-component reaction to generate an octahydroquinoline precursor, which is then elaborated to the final product in a highly diastereoselective manner. nih.gov Another stereocontrolled synthesis was accomplished from 4-methoxypyridine (B45360) in seven steps. researchgate.net The cis-decahydroquinoline core of pumiliotoxin C has also been accessed through an efficient and stereospecific total synthesis that provides a general entry to this class of alkaloids. acs.org

cis-195J: The first enantioselective synthesis of two C-5 diastereomers of the proposed structure of the decahydroquinoline alkaloid cis-195J has been achieved. nih.gov A key step in this synthesis is a highly stereoselective vinylogous Mukaiyama-Mannich reaction, which establishes the initial stereogenic centers at the ring fusion with excellent control. nih.gov

Gephyrotoxin (B1238971) 287C: While not explicitly detailed in the provided search results, the synthesis of other complex Dendrobatid alkaloids often relies on strategies developed for related family members, suggesting that methodologies used for pumiliotoxins could be adapted for the synthesis of gephyrotoxin 287C.

| Dendrobatid Alkaloid | Key Synthetic Strategy Involving Decahydroquinoline Core | Reference(s) |

| Pumiliotoxin C / cis-195A | Four-component reaction to form an octahydroquinoline precursor; synthesis from 4-methoxypyridine. | nih.govresearchgate.net |

| cis-195J | Stereoselective vinylogous Mukaiyama-Mannich reaction to set ring fusion stereochemistry. | nih.gov |

| cis-211A | Divergent synthesis from a common intermediate shared with the synthesis of ent-cis-195A. | nih.govelsevierpure.comjcu.eduresearcher.liferesearchgate.net |

Marine organisms are a rich source of unique and biologically active natural products, including a number of alkaloids based on the decahydroquinoline framework.

Lepadins: The total syntheses of (-)-lepadins A, B, and C have been achieved, employing a cis-decahydroquinoline bearing an (E)-iodoalkenyl group as a common key intermediate. nih.govfigshare.com This intermediate is constructed via an intramolecular hetero-Diels-Alder reaction of an acylnitroso compound, which affords a bicyclic oxazino lactam with trans selectivity. This is then converted to the desired cis-decahydroquinoline. nih.govfigshare.com A collective synthetic strategy for lepadins A-E and H has also been developed, featuring a green chemistry approach for constructing the common cis-fused decahydroquinoline core. nih.gov

Myrioneuron alkaloids are a group of structurally complex natural products that often contain a decahydroquinoline core.

Schoberine B: The first enantioselective total synthesis of the Myrioneuron alkaloid (–)-schoberine B and its enantiomer has been accomplished. researchgate.net A key feature of this synthesis is a dynamic kinetic asymmetric transformation involving the cyclocondensation of diastereomeric mixtures of 2-oxocyclohexanepropionic acid racemates with (1S,2R)-cis-aminoindanol. researchgate.net This reaction generates two major tetracyclic lactams that differ in the configuration of the four stereocenters on the decahydroquinoline moiety, which are then elaborated to the final natural product. researchgate.net

Versatile Intermediates for Functionalized Nitrogen Heterocycles

The this compound scaffold is not only a building block for natural product synthesis but also serves as a versatile intermediate for the creation of a wide range of functionalized nitrogen heterocycles. The inherent stereochemistry and reactivity of the decahydroquinoline ring system can be exploited to introduce diverse functional groups and construct more complex heterocyclic systems. For instance, the nitrogen atom can be functionalized, and the carbocyclic rings can be further elaborated through various chemical transformations. The development of methods to access enantiopure 5-, 7-, and 5,7-substituted cis-decahydroquinolines from a common intermediate opens up avenues for creating libraries of novel, functionalized nitrogen heterocycles with potential applications in medicinal chemistry and materials science. acs.org

Development of Novel Synthetic Methodologies for Polycyclic Amines

The pursuit of efficient total syntheses of natural products containing the this compound core has spurred the development of novel synthetic methodologies for the construction of polycyclic amines. These new methods often offer improvements in terms of stereocontrol, efficiency, and atom economy. For example, the development of stereoconvergent cyclocondensation reactions provides a powerful tool for the asymmetric synthesis of substituted cis-decahydroquinolines. acs.org Additionally, the use of organocatalysis in the construction of the decahydroquinoline ring system, as seen in the synthesis of lycoposerramine Z, represents a significant advancement in the field. nih.gov These methodological innovations are not limited to the synthesis of the specific natural products for which they were developed but have broader applicability in the synthesis of other complex polycyclic amine-containing molecules.

Future Directions and Emerging Research Perspectives

Development of More Atom-Economical and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like 4-Methyl-decahydroquinoline. Future research will prioritize the development of synthetic pathways that maximize the incorporation of all starting materials into the final product, a concept known as atom economy.

Current research in the broader field of quinoline (B57606) synthesis highlights several promising strategies that could be adapted for this compound:

Catalytic Systems: The use of novel catalysts, such as ionic liquids and reusable transition metal oxide-Bi(III) cooperative catalysts, can facilitate cleaner and more efficient reactions. uc.ptmdpi.com These catalysts can lead to higher yields and easier product separation, minimizing waste.

Alternative Energy Sources: Non-traditional activation methods, including microwave irradiation and sonosynthesis, offer energy-efficient alternatives to conventional heating. nih.govrsc.org These techniques can significantly reduce reaction times and improve yields.

Oxidative Dehydrogenative Coupling (ODC): ODC presents a highly atom-economical approach for forming new chemical bonds by removing hydrogen, with water often being the only byproduct. mdpi.comucla.edu Exploring ODC for the synthesis of decahydroquinoline (B1201275) precursors could offer a more sustainable route.

The development of such sustainable methods for the synthesis of this compound and its derivatives is crucial for reducing the environmental impact of chemical manufacturing.

Exploration of Novel Methyl-Decahydroquinoline-Derived Scaffolds and their Reactivity

The decahydroquinoline core offers a versatile three-dimensional scaffold that can be functionalized to create a diverse range of novel molecules with unique properties. Future research will focus on exploring new derivatives of this compound and understanding their reactivity.

Key areas of exploration include:

Synthesis of Novel Derivatives: Researchers are actively designing and synthesizing novel derivatives of related scaffolds like 1,2,3,4-tetrahydroquinolines and decahydroisoquinolines as potential therapeutic agents. frontiersin.orgacs.org Similar strategies can be applied to generate a library of this compound derivatives with diverse substituents.

Reactivity Studies: Understanding the reactivity of the this compound ring system is essential for its application in synthesis. Studies on related quinoline derivatives have explored reactions such as hydrogenation and dehydrogenation, which are crucial for modifying the saturation and aromaticity of the heterocyclic core. nih.gov

Biological Activity: The exploration of novel scaffolds is often driven by the search for new bioactive molecules. Polyhydroquinoline derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.comresearchgate.netresearchgate.netnih.gov Screening new this compound-derived scaffolds for various biological targets is a promising avenue for drug discovery.

The systematic exploration of new derivatives and their chemical transformations will undoubtedly lead to the discovery of compounds with valuable applications in various scientific fields.

Advanced Computational Approaches for Structure-Reactivity Relationships and Reaction Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of efficient synthetic routes. For this compound, advanced computational approaches can provide deep insights into its structure-reactivity relationships.

Future computational studies will likely focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure and geometry of this compound and its derivatives. oxfordglobal.com Such studies can help in understanding the effects of the methyl group on the reactivity of the decahydroquinoline core and predict the outcomes of various chemical reactions. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are used to correlate the chemical structure of a series of compounds with their biological activity. uc.ptacs.orgrsc.orgresearchgate.net By developing QSAR models for this compound derivatives, researchers can predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

In Silico Reaction Design: Computational tools can be used to design and optimize synthetic pathways. rsc.orgucla.edu By simulating reaction mechanisms and predicting reaction barriers, chemists can identify the most promising and efficient routes for the synthesis of this compound and its derivatives before embarking on experimental work.

The integration of these computational methods will accelerate the discovery and development of new applications for the this compound scaffold.

Integration with Flow Chemistry and Automation in the Synthesis of Decahydroquinoline Systems

The fields of flow chemistry and laboratory automation are revolutionizing the way chemical synthesis is performed, offering advantages in terms of efficiency, safety, and scalability. The application of these technologies to the synthesis of this compound and its derivatives is a key area for future development.

Key advancements in this area include:

Continuous Flow Synthesis: Performing reactions in continuous flow reactors, such as microreactors or packed-bed reactors, allows for precise control over reaction parameters like temperature, pressure, and reaction time. frontiersin.orgacs.orgresearchgate.net This can lead to improved yields, higher purity, and safer handling of hazardous reagents. The synthesis of various nitrogen heterocycles has been successfully demonstrated using flow chemistry. frontiersin.orgrsc.org

Automated Synthesis Platforms: Automated systems can perform multi-step syntheses with minimal human intervention, enabling the rapid generation of compound libraries for screening and optimization. nih.govresearchgate.netoxfordglobal.com These platforms can be programmed to perform a sequence of reactions, purifications, and analyses, significantly accelerating the drug discovery process.

Process Optimization: Flow chemistry allows for rapid optimization of reaction conditions by systematically varying parameters and analyzing the output in real-time. organic-chemistry.org This can significantly reduce the time and resources required to develop efficient and scalable synthetic processes.

The adoption of flow chemistry and automation will be instrumental in the efficient and reproducible synthesis of this compound and its derivatives, paving the way for their large-scale production and application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.